molecular formula C15H19NO B2454946 1-Cyclopropanecarbonyl-4-phenylpiperidine CAS No. 710331-17-2

1-Cyclopropanecarbonyl-4-phenylpiperidine

Cat. No.: B2454946
CAS No.: 710331-17-2
M. Wt: 229.323
InChI Key: ANJCHKVAHDNKLX-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-phenylpiperidine (CAS: 1789088-19-2) is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . It features a piperidine ring substituted at the 4-position with both a phenyl group and a nitrile (CN) functional group, while the nitrogen atom of the piperidine is functionalized with a cyclopropanecarbonyl moiety . This specific arrangement of a phenylpiperidine scaffold coupled with a small, strained cyclopropyl ring makes it a valuable intermediate in medicinal chemistry and drug discovery. The 4-phenylpiperidine structure is a recognized pharmacophore in the development of bioactive molecules . Furthermore, the cyclopropanecarbonyl group is a feature found in compounds investigated for various biological activities, as the rigid cyclopropyl ring can influence the molecule's conformation and metabolic stability . While direct biological data for this specific compound is limited in the public domain, its structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the exploration of enzyme inhibitors . Researchers may employ this compound in the design and development of novel therapeutic agents. This compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(14-6-7-14)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJCHKVAHDNKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Piperidine Scaffold in Chemical Biology

The piperidine (B6355638) ring is a foundational heterocyclic motif in the realm of chemical biology and medicinal chemistry. wikipedia.org As a saturated six-membered heterocycle containing a nitrogen atom, it provides a versatile and three-dimensional framework that is frequently incorporated into the design of therapeutic agents. wikipedia.orgresearchgate.net The non-planar, chair-like conformation of the piperidine scaffold allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets. nih.gov

The introduction of a piperidine core into a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. nih.gov These properties are paramount in determining the pharmacokinetic profile of a potential drug candidate. In drug discovery, the piperidine scaffold is often utilized as a building block to construct molecules with a wide array of biological activities. researchgate.net

Rationale for Academic Investigation of 1 Cyclopropanecarbonyl 4 Phenylpiperidine

Strategies for Piperidine Ring Synthesis within 4-Phenylpiperidine Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. mdma.ch Consequently, a multitude of synthetic methods for its construction have been reported, ranging from classical cyclization reactions to modern catalytic approaches.

Traditional methods for constructing the 4-phenylpiperidine skeleton often rely on multi-step sequences. One common approach involves the synthesis of a piperidone intermediate followed by reduction. For instance, the reaction of phenylmagnesium bromide with piperidin-4-one, followed by reduction of the resulting tertiary alcohol, can yield 4-phenylpiperidine. chemicalforums.com Another established route involves the cyclization of acyclic precursors. For example, the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine from phenylacetonitrile (B145931) and N-benzyl-bis(2-chloroethyl)amine has been accomplished using bases such as sodium hydroxide, sodamide, or sodium hydride. google.com The resulting cyano group can then be converted to other functionalities or removed.

These classical approaches, while effective, can sometimes involve harsh reaction conditions, hazardous reagents, and multiple synthetic steps, which may limit their industrial applicability and scalability. google.com

More recent advancements in organic synthesis have provided more efficient and stereoselective methods for the preparation of substituted piperidines. ajchem-a.comajchem-a.com These modern techniques often utilize transition metal catalysis and aim to construct the piperidine ring with high levels of control over stereochemistry.

Examples of advanced methodologies include:

Metal-catalyzed cyclization reactions: Gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Palladium-catalyzed reactions have also been employed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com

Asymmetric synthesis: Enantioselective methods are crucial for the synthesis of chiral piperidine derivatives. Strategies involving asymmetric synthesis and metal-catalyzed cyclization have been reported. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to chiral piperidines. acs.org

C-H functionalization: Direct functionalization of C-H bonds on the piperidine ring represents a highly atom-economical approach. acs.org Methods for the selective α-functionalization of N-alkyl piperidines have been developed, proceeding through the formation of an iminium ion intermediate followed by nucleophilic addition. acs.org

Radical-mediated reactions: A catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines has been developed to afford chiral piperidines by interrupting the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov

These advanced methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, providing access to a wide range of structurally diverse piperidine derivatives.

Introduction of the Cyclopropanecarbonyl Moiety

Once the 4-phenylpiperidine scaffold is obtained, the final step in the synthesis of this compound is the introduction of the cyclopropanecarbonyl group onto the piperidine nitrogen.

The most common and straightforward method for this transformation is the N-acylation of 4-phenylpiperidine with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Typical Reaction Conditions for N-Acylation

Reactants Reagent Solvent Conditions

While acylation with an acyl chloride is the most prevalent method, other coupling strategies can also be employed. These can be particularly useful when the acyl chloride is unstable or difficult to handle. Alternative methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) to couple 4-phenylpiperidine with cyclopropanecarboxylic acid.

These alternative strategies offer flexibility in the choice of reagents and reaction conditions, which can be advantageous in certain synthetic contexts. nih.gov

Direct and Convergent Synthetic Routes for this compound

Convergent synthesis is a strategy that involves the separate synthesis of fragments of a target molecule, which are then joined together in the final stages. This approach can be more efficient than a linear synthesis, especially for complex molecules. nih.govnih.gov

A convergent synthesis of this compound could involve the synthesis of 4-phenylpiperidine as one fragment and the activation of cyclopropanecarboxylic acid as the other. The final coupling step would then assemble the target molecule. While specific direct or convergent routes for this compound are not extensively detailed in the provided search results, the principles of convergent synthesis are widely applied in the preparation of related pharmaceutical compounds. nih.gov For instance, the synthesis of complex molecules often involves the coupling of pre-synthesized heterocyclic fragments. google.com

The design of such a route would prioritize efficiency, scalability, and the use of environmentally benign reagents and conditions.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the efficient preparation of its constituent precursors: 4-phenylpiperidine and a reactive derivative of cyclopropanecarboxylic acid. This section details established synthetic methodologies for these key intermediates, drawing from diverse research findings to provide a comprehensive overview of their preparation.

Preparation of 4-Phenylpiperidine

4-Phenylpiperidine serves as the core scaffold for the target compound. Its synthesis can be achieved through various routes, with the catalytic hydrogenation of 4-phenylpyridine (B135609) being a prominent and widely utilized method.

One effective approach involves the reduction of the pyridine ring in 4-phenylpyridine to yield 4-phenylpiperidine. This transformation is typically accomplished through catalytic hydrogenation, a process that can be optimized for efficiency and scalability, including implementation in continuous-flow systems. d-nb.info The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing the yield and selectivity of this reaction. d-nb.info

A study focused on the continuous-flow hydrogenation of 4-phenylpyridine identified palladium on carbon (Pd/C) as a suitable heterogeneous catalyst. d-nb.info Using a design-of-experiment approach, optimal conditions were determined to achieve high conversion and selectivity. For instance, hydrogenation over a 10 wt% Pd/C catalyst in ethyl acetate (B1210297) at 110°C can yield high conversions, with selectivity for 4-phenylpiperidine reaching up to 96%. d-nb.info This method effectively minimizes the over-hydrogenation to 4-cyclohexylpiperidine. d-nb.info Other noble metal catalysts such as rhodium, platinum, and ruthenium supported on carbon have also been investigated, with rhodium catalysts showing high activity. d-nb.info

Another synthetic strategy for obtaining the 4-phenylpiperidine core involves the reductive amination of 1-Boc-4-piperidone with aniline. This reaction is followed by a deprotection step under acidic conditions to yield the desired 4-anilinopiperidine precursor. chemicalbook.com

Method Starting Material Reagents and Conditions Product Key Findings
Catalytic Hydrogenation4-Phenylpyridine10 wt% Pd/C, H₂, Ethyl acetate, 110°C4-PhenylpiperidineHigh conversion (87%) and selectivity (>96%) can be achieved in a continuous-flow setup. d-nb.info
Catalytic Hydrogenation4-Phenylpyridine5 wt% Rh/C, H₂, Ethyl acetate4-PhenylpiperidineHigh activity, reaching 40% conversion in 2 hours with 85% selectivity. d-nb.info
Reductive Amination1-Boc-4-piperidone and Aniline1. NaBH(OAc)₃, AcOH, DCE; 2. TFA, DCMN-Phenylpiperidin-4-amineA two-step process involving reductive amination followed by deprotection. chemicalbook.com

Preparation of Cyclopropanecarboxylic Acid Derivatives

The acyl moiety of the target compound is derived from cyclopropanecarboxylic acid. For the acylation of 4-phenylpiperidine, a more reactive derivative, typically the acid chloride, is employed.

Cyclopropanecarbonyl chloride is commonly prepared by treating cyclopropanecarboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases. google.com The reaction is typically carried out by heating a mixture of cyclopropanecarboxylic acid and an excess of thionyl chloride. For example, heating at 80°C for 30 minutes after the addition of thionyl chloride can result in a high yield (90-96%) of cyclopropanecarbonyl chloride with high purity (>98%) after distillation. google.com Another reported method involves reacting cyclopropanecarboxylic acid with thionyl chloride at approximately 60°C for 4 hours, followed by evaporation of excess reagent and distillation of the product.

The synthesis of the precursor, cyclopropanecarboxylic acid itself, can be accomplished through several routes. One common laboratory method is the hydrolysis of cyclopropyl cyanide. orgsyn.org An alternative and efficient method involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base to form diethyl cyclopropane-1,1-dicarboxylate. orgsyn.org This intermediate can then be hydrolyzed and decarboxylated to yield cyclopropanecarboxylic acid. A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid has been developed using phase-transfer catalysis and concentrated alkali, which simplifies the process and allows for easy isolation of the diacid. orgsyn.org

Product Starting Material Reagents and Conditions Yield Reference
Cyclopropanecarbonyl chlorideCyclopropanecarboxylic acidThionyl chloride, 80°C, 30 min90-96% google.com
Cyclopropanecarbonyl chlorideCyclopropanecarboxylic acidThionyl chloride, ~60°C, 4 hNot specified
Cyclopropane-1,1-dicarboxylic acidDiethyl malonate and 1,2-dibromoethane50% NaOH, Triethylbenzylammonium chloride, 25°C, 2 h66-73% orgsyn.org
Cyclopropanecarboxylic acidγ-ChlorobutyronitrilePowdered sodium hydroxide, heat; then H₂SO₄74-79% orgsyn.org

Conformational Analysis and Stereochemical Influences on Activity

The conformational orientation of the 4-phenyl group on the piperidine ring is a critical determinant of opioid receptor activity. nih.gov For potent agonism, a preference for an axial orientation of the 4-aryl group in the protonated state is often observed. nih.gov This axial conformation is thought to mimic the stereochemistry of rigid opioids, such as those in the benzomorphan (B1203429) class. nih.gov

Conversely, compounds that favor an equatorial conformation of the 4-aryl group tend to exhibit antagonist properties. nih.gov The conformational preference can be influenced by the substitution pattern on the piperidine ring. For instance, the presence of alkyl groups at the 3 and/or 4-positions of the piperidine ring can significantly impact the conformational equilibrium between the axial and equatorial forms of the 4-phenyl ring. nih.gov Energy-conformational calculations have shown that 4-alkyl substituents can favor a phenyl axial conformation, which is a departure from the typical morphine-like equatorial preference. nih.govpainphysicianjournal.com Notably, 4-t-butyl substituted 4-phenylpiperidines are predicted to exist definitively in a phenyl axial conformation. nih.govpainphysicianjournal.com

The stereochemistry at chiral centers within the piperidine ring also plays a crucial role. For example, in 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) analogues, the relative stereochemistry of the methyl groups influences whether the compound acts as a pure antagonist or possesses mixed agonist-antagonist properties. gu.se

Impact of N-Substitution on Molecular Recognition and Functional Response

The substituent on the piperidine nitrogen atom is a key modulator of opioid receptor affinity, selectivity, and intrinsic activity. gu.se

The N-cyclopropanecarbonyl group is a feature found in potent opioid receptor antagonists. While direct studies on this compound are not extensively detailed in the provided context, the role of similar N-acyl groups can be inferred. The cyclopropylmethyl group, which is structurally related, when attached to the nitrogen of oxymorphone, results in the antagonist naltrexone. mdpi.com This suggests that the rigid, compact, and lipophilic nature of the cyclopropyl ring is well-accommodated within the N-substituent binding pocket of opioid receptors, particularly favoring an antagonist conformation. mdpi.com The carbonyl group of the cyclopropanecarbonyl moiety introduces a polar, hydrogen-bond accepting feature, which can form specific interactions with receptor residues, further anchoring the ligand in an antagonist-like orientation. The rigidity of the cyclopropane ring, compared to a more flexible alkyl chain, restricts the conformational freedom of the N-substituent, which can be advantageous for potent and selective receptor binding.

The nature of the N-substituent profoundly influences the pharmacological profile of 4-phenylpiperidine derivatives. gu.se Generally, small N-alkyl groups like methyl are often associated with agonist activity, while larger N-substituents can confer antagonist properties. mdpi.com For instance, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, all analogues, including the N-methyl derivative, were found to be pure opioid receptor antagonists, with the N-substituent primarily affecting antagonist potency and receptor selectivity. gu.se

A comparative analysis reveals that N-phenylpropyl analogues are typically more potent antagonists than their N-methyl counterparts. gu.se The addition of a phenethyl group to the nitrogen atom of normorphine results in a 14-fold increase in binding affinity compared to morphine. mdpi.com This enhancement is attributed to the additional interactions of the N-phenethyl group with a lipophilic sub-pocket in the receptor. mdpi.com

The table below illustrates the effect of different N-substituents on the antagonist potency at various opioid receptors for trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues.

CompoundN-Substituentμ Receptor Ke (nM)δ Receptor Ke (nM)κ Receptor Ke (nM)
8a -CH₃4300>100001740
8b -(CH₂)₃-Ph8.4734.336.8

Data compiled from studies on N-substituted 4-(3-hydroxyphenyl)piperidines. gu.se

As shown in the table, the N-phenylpropyl substituted compound (8b ) is significantly more potent at all three opioid receptors compared to the N-methyl analogue (8a ). This highlights the substantial impact of the N-substituent's size and lipophilicity on receptor interaction.

Influence of Substitutions on the 4-Phenylpiperidine Core

Modifications to both the phenyl and piperidine rings of the 4-phenylpiperidine core are crucial for fine-tuning the pharmacological properties.

Substitutions on the phenyl ring can significantly alter receptor affinity and selectivity. A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid ligands, as it is thought to mimic the phenolic hydroxyl group of morphine. nih.gov The electronic properties of substituents on the phenyl ring play a role in receptor interactions. For example, in a series of para-substituted 4-phenylpiperazines, methoxy (B1213986) substitution led to strong MAO-A affinity, whereas groups with high dipole moments, like a cyano group, resulted in minimal affinity. nih.gov

Isosteric replacement of the phenyl ring with various heteroaryl substituents has also been a successful strategy in developing potent analgesics. nih.gov This approach led to the discovery of compounds with high analgesic potency and a favorable safety profile. nih.gov

The following table presents data on the inhibitory activity of para-substituted 4-phenylpiperidines at monoamine oxidase A (MAO-A).

Compoundpara-SubstituentpKᵢ (MAO-A)
22 -H5.01
23 -Cl5.82
26 -OCH₃Not Specified

Data from studies on para-substituted 4-phenylpiperidines. nih.gov

This data indicates that substitution on the phenyl ring can modulate activity at other non-opioid targets as well, which can be an important consideration in drug design.

Alterations to the piperidine ring itself have a profound impact on the activity of 4-phenylpiperidine derivatives. The introduction of methyl groups at the 3- and 4-positions of the piperidine ring in N-substituted 4-(3-hydroxyphenyl)piperidines was found to produce more potent antagonists compared to analogues lacking these methyl groups. gu.se However, neither the 3-methyl nor the 4-methyl substituent is an absolute requirement for potent μ and κ opioid antagonist activity. gu.se

Replacing the 4-methyl group with a larger substituent can lead to compounds with both opioid receptor agonist and antagonist properties. gu.se Structure-activity relationship studies have shown that the linker between the piperidine ring and a phenyl ring, as well as the substituent pattern of the phenyl ring, play a pivotal role in binding affinity and selectivity. nih.gov The functionalization of the piperidine ring can be achieved through various synthetic approaches, leading to derivatives with a wide range of pharmacological activities.

Molecular Interactions and Putative Biological Targets of 1 Cyclopropanecarbonyl 4 Phenylpiperidine

Investigation of G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling. The 4-phenylpiperidine (B165713) class of molecules is well-documented for its interaction with opioid receptors, a key subfamily of GPCRs.

Opioid receptors can exhibit a basal level of signaling activity even in the absence of a stimulating ligand (agonist). While a neutral antagonist blocks the action of an agonist without affecting this basal activity, an inverse agonist binds to the receptor and reduces its constitutive activity below the baseline level. wikipedia.org

Research into 4-phenylpiperidine (4PP) opioid antagonists has revealed that these compounds can function as inverse agonists specifically at the delta opioid receptor (DOR). nih.gov A key study demonstrated that, similar to the known peptide inverse agonist ICI 174864, 4PP antagonists inhibit the basal binding of GTPγS to membranes containing the delta opioid receptor. nih.gov This inhibition of GTPγS binding is a functional measure of reduced G-protein activation, confirming their inverse agonist activity. nih.govnih.gov

Furthermore, the binding affinity of these 4PP antagonists for the DOR was found to be enhanced in the presence of sodium ions (Na+). nih.gov This sodium modulation is a characteristic feature that often distinguishes antagonists and inverse agonists from agonists at opioid receptors. A direct correlation was observed between the compounds' binding affinities in the presence of Na+, their potency as inverse agonists, and their anorectic (appetite-suppressing) effects, suggesting a functional link between these properties. nih.gov

While showing distinct activity at the DOR, the 4-phenylpiperidine scaffold is also known to interact with other opioid receptor subtypes, primarily the mu-opioid receptor (MOR) and to a lesser extent, the kappa-opioid receptor (KOR). Structure-activity relationship (SAR) studies of 4-(m-hydroxyphenyl)piperidines show that this class of compounds is generally mu-selective. nih.gov

The 4-phenylpiperidine structure is a flexible fragment of more rigid opioids like morphine. nih.gov Its binding profile is influenced by the substituents at both the piperidine (B6355638) nitrogen (N-1) and the 4-position of the phenyl ring. For instance, N-phenethyl substitution is a common feature in high-affinity MOR ligands. painphysicianjournal.com The phenylpiperidine core itself is central to the binding of potent MOR agonists like fentanyl. painphysicianjournal.com Computational docking and mutagenesis studies suggest that the protonated amine of the piperidine ring forms a crucial ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the receptor's binding pocket. researchgate.net The phenyl group typically occupies a hydrophobic pocket within the receptor.

The nature of the substituent at the N-1 position dictates the functional outcome, with larger, more complex groups often conferring antagonism. The cyclopropanecarbonyl group in 1-Cyclopropanecarbonyl-4-phenylpiperidine represents such a modification that can influence both binding affinity and efficacy across the opioid receptor family.

Evaluation of Enzyme Inhibition Profiles

Beyond GPCRs, chemical scaffolds can interact with other classes of proteins, including enzymes. The piperidine moiety is a "privileged structure" in medicinal chemistry, appearing in inhibitors for various enzymatic targets.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is an enzyme that plays a critical role in cellular detoxification and is recognized as a marker for cancer stem cells, making it a significant target for cancer therapy. nih.govnih.gov While direct studies on this compound as an ALDH1A1 inhibitor are not prominent, extensive research on structurally related compounds highlights the potential of the 4-phenylpiperidine scaffold for this target.

A potent and selective ALDH1A1 inhibitor, known as NCT-505, incorporates a 4-cyano-4-phenyl-piperidine moiety. acs.org This compound demonstrates high-potency inhibition of human ALDH1A1 with a half-maximal inhibitory concentration (IC50) of 7 nM. medchemexpress.comprobechem.com Importantly, it shows high selectivity for ALDH1A1 over other ALDH isoforms, a critical attribute for a therapeutic agent. medchemexpress.com The discovery of NCT-505 underscores that the 4-phenylpiperidine scaffold can be effectively utilized to generate potent and selective inhibitors of ALDH1A1. acs.org

Inhibitory Profile of NCT-505 Against Various ALDH Isoforms
Enzyme TargetIC50 (μM)Selectivity vs. ALDH1A1
hALDH1A10.007-
hALDH1A2>57>8140-fold
hALDH1A322.8~3250-fold
hALDH220.1~2870-fold
hALDH3A1>57>8140-fold

Data sourced from MedchemExpress, based on research by Yang SM, et al. medchemexpress.com

The piperidine and structurally similar piperazine (B1678402) rings are common in ligands designed for a wide range of biological targets. This promiscuity suggests that this compound could potentially engage in off-target interactions with other enzymes. For example, screening campaigns of piperidine/piperazine-based compound libraries have led to the discovery of potent ligands for sigma receptors, which are unique receptor proteins with enzymatic-like characteristics. rsc.orgnih.gov These findings illustrate that while a scaffold may be optimized for a primary target, such as opioid receptors, its potential for interacting with other proteins should be considered.

Ligand-Target Engagement Methodologies

A variety of experimental and computational techniques are employed to characterize the interactions between ligands like this compound and their biological targets.

For GPCRs, radioligand binding assays are fundamental. revvity.comSaturation binding experiments use a radiolabeled ligand to determine its affinity (dissociation constant, KD) for the receptor and the total number of receptors in a sample (Bmax). researchgate.netCompetition binding assays measure the ability of an unlabeled compound (like the one ) to displace a known radioligand, from which its inhibitory constant (Ki) can be calculated. revvity.com

To determine the functional activity of a compound at a GPCR, GTPγS binding assays are widely used. nih.govcreative-bioarray.com These functional assays measure the G-protein activation that occurs upon receptor stimulation. An agonist will increase the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, while an inverse agonist will decrease the basal level of binding. nih.govspringernature.com This method is therefore essential for distinguishing between neutral antagonists and inverse agonists. creative-bioarray.com

For enzymes, in vitro inhibition assays are used to determine a compound's potency, typically reported as an IC50 value. nih.gov These assays measure the enzymatic conversion of a substrate to a product in the presence of varying concentrations of the inhibitor.

Computational methodologies such as molecular docking and molecular dynamics simulations complement these experimental techniques. researchgate.netnrfhh.com Docking predicts the preferred binding pose and orientation of a ligand within the active site of a receptor or enzyme, helping to rationalize observed structure-activity relationships and guide the design of new molecules. rsc.orgnrfhh.com

Methodologies for Studying Ligand-Target Interactions
MethodologyTypePrimary OutputApplication Example
Radioligand Binding AssayExperimental (Binding)KD, Bmax, KiDetermining binding affinity for opioid receptors.
GTPγS Binding AssayExperimental (Functional)EC50, Emax, Inverse AgonismConfirming inverse agonist activity at the Delta Opioid Receptor.
Enzyme Inhibition AssayExperimental (Functional)IC50Measuring potency against ALDH1A1.
Molecular DockingComputationalBinding Pose, ScorePredicting interaction with the opioid receptor binding pocket.

Computational Chemistry and Molecular Modeling of 1 Cyclopropanecarbonyl 4 Phenylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to describe the electronic structure of a molecule, offering predictions of its geometry, stability, and reactivity. substack.com Methods like Density Functional Theory (DFT) are used to determine various electronic properties that are crucial for understanding how 1-Cyclopropanecarbonyl-4-phenylpiperidine might behave in a biological system.

Key electronic properties calculated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map indicates regions of the molecule that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack), highlighting sites for potential hydrogen bonding or other non-covalent interactions.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. These calculations help elucidate the fundamental characteristics that govern the molecule's interactions and metabolic stability.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: The following data are representative examples of properties that would be determined through quantum chemical calculations.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. dntb.gov.ua For this compound, docking studies can identify plausible binding modes within the active site of a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. nih.gov The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket and scoring them based on factors like intermolecular energies, providing an estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations are performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. biointerfaceresearch.comresearchgate.net MD simulations model the movements and interactions of all atoms in the system, providing insights into the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and any conformational changes that may occur upon ligand binding. nih.govsamipubco.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. nih.gov

Table 2: Example Molecular Docking and Dynamics Simulation Results Note: This table presents hypothetical data for the interaction of this compound with a putative biological target.

ParameterResultInterpretation
Docking Score -8.5 kcal/molA lower score indicates a higher predicted binding affinity.
Key Interacting Residues TYR 115, ASP 120, PHE 250Amino acids in the binding site forming significant interactions.
Types of Interactions Hydrogen bond with ASP 120, π-π stacking with PHE 250Specific non-covalent forces stabilizing the complex.
MD Simulation RMSD Stable below 0.2 nmThe ligand remains stably bound within the active site over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." nih.gov For a series of 4-phenylpiperidine (B165713) analogues, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds.

The process involves calculating a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov A robust QSAR model can identify the key molecular features that are either favorable or unfavorable for activity, providing a predictive tool for screening new designs. researchgate.net

Table 3: Hypothetical 3D-QSAR Model Descriptors for a Series of 4-Phenylpiperidine Analogues Note: This table illustrates the type of output from a QSAR analysis, showing the contribution of different fields to biological activity.

Descriptor FieldContributionInterpretation
Steric (Favorable) Phenyl ring para-positionSuggests that bulky substituents at this position may enhance activity.
Steric (Unfavorable) Piperidine (B6355638) ring N-substituentIndicates that large N-acyl groups may decrease activity due to steric hindrance.
Electrostatic (Favorable) Carbonyl oxygen regionHighlights the importance of an electronegative feature for hydrogen bonding.
Hydrophobic (Favorable) Phenyl ringShows that hydrophobic character in this region is beneficial for binding.

In Silico Approaches for Rational Design of Analogues

The insights gained from quantum chemistry, docking, MD simulations, and QSAR models are integrated into a rational design strategy for creating novel analogues of this compound. mdpi.com This in silico approach allows for the design and virtual screening of new molecules with potentially improved potency, selectivity, or pharmacokinetic profiles before committing to chemical synthesis. nih.govrsc.org

For example, if docking studies reveal an unoccupied hydrophobic pocket in the receptor's active site, analogues can be designed with additional hydrophobic groups to fill this space and potentially increase binding affinity. mdpi.com Similarly, if a QSAR model indicates that electron-withdrawing groups on the phenyl ring are favorable for activity, new derivatives incorporating such groups can be prioritized. nih.gov This iterative cycle of design, virtual evaluation, and prioritization significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. mdpi.com

Advanced Analytical Methodologies for Characterization of 1 Cyclopropanecarbonyl 4 Phenylpiperidine

High-Resolution Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of 1-Cyclopropanecarbonyl-4-phenylpiperidine. Each technique provides unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.4 ppm. The piperidine (B6355638) ring protons would appear as a series of complex multiplets in the aliphatic region (δ 1.5-4.5 ppm), with their chemical shifts influenced by the amide linkage. The protons of the cyclopropyl (B3062369) group are anticipated to resonate in the upfield region (typically δ 0.7-1.5 ppm), a characteristic feature of strained ring systems.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the aromatic carbons of the phenyl ring (δ 120-145 ppm), the carbonyl carbon of the amide group (around δ 170-175 ppm), the aliphatic carbons of the piperidine ring (δ 25-50 ppm), and the unique upfield signals for the cyclopropyl ring carbons (δ 5-15 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H 7.20 - 7.40 (m, 5H) 126.0 - 129.0
Phenyl C (quaternary) - ~145.0
Piperidine C-H (at C4) 2.70 - 2.90 (m, 1H) ~43.0
Piperidine C-H (axial, C2/C6) 2.80 - 3.20 (m, 2H) ~45.0
Piperidine C-H (equatorial, C2/C6) 4.00 - 4.50 (m, 2H) ~45.0
Piperidine C-H (C3/C5) 1.60 - 2.00 (m, 4H) ~33.0
Amide C=O - ~172.0
Cyclopropyl C-H (methine) 1.40 - 1.60 (m, 1H) ~13.0

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, expected around 1630-1660 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and cyclopropyl groups (below 3000 cm⁻¹), as well as C-N stretching vibrations.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl ring. It is expected to exhibit characteristic absorption bands in the ultraviolet region, typically a strong primary band near 210 nm and a weaker, fine-structured secondary band around 250-270 nm, which is characteristic of the benzene (B151609) ring.

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation analysis (MS/MS) would likely show cleavage of the amide bond, yielding fragments corresponding to the cyclopropanecarbonyl cation and the 4-phenylpiperidine (B165713) cation, providing further structural confirmation.

Expected Spectroscopic Data Summary

Technique Key Feature Expected Value / Range
IR Amide C=O Stretch 1630 - 1660 cm⁻¹
UV-Vis Phenyl Ring Absorption (λmax) ~210 nm, ~260 nm

Chromatographic Separation and Purity Assessment (HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination. A reversed-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the phenyl chromophore absorbs maximally. A validated HPLC method can provide precise and accurate quantification of the compound's purity. nih.gov

Typical HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Gradient elution, e.g., 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for peak identification, especially for impurities present at low levels. As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. nih.gov This allows for the confirmation of the main compound peak and the tentative identification of impurity peaks based on their mass, providing a powerful tool for purity analysis and impurity profiling. nih.govnih.gov

Development and Validation of Analytical Reference Standards

An analytical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analyses. The development of a reference standard for this compound is a critical step for quality control.

The process involves:

Synthesis and Purification: A batch of the compound is synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The identity of the material is unequivocally confirmed using a combination of spectroscopic methods as described in section 6.1 (NMR, MS, IR).

Purity Assignment: The purity is accurately determined using a validated, high-resolution HPLC method. Orthogonal techniques, such as differential scanning calorimetry (DSC) or quantitative NMR (qNMR), may also be used to corroborate the purity value.

Content Analysis: The standard is analyzed for residual solvents (by gas chromatography), water content (by Karl Fischer titration), and non-volatile inorganic impurities.

The final, assigned purity of the reference standard is crucial for the accurate quantification of the compound in routine sample analysis.

Impurity Profiling and Process-Related Contaminant Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These impurities can originate from the synthetic process or arise from degradation.

For this compound, a likely synthetic route is the acylation of 4-phenylpiperidine with cyclopropanecarbonyl chloride or a related activated acid. Potential process-related impurities could therefore include:

Unreacted Starting Materials: 4-phenylpiperidine.

Reagent-Related Impurities: Cyclopropanecarboxylic acid (from hydrolysis of the acylating agent).

By-products: Impurities formed from side reactions during the synthesis.

Sensitive analytical methods, primarily LC-MS/MS, are developed and validated to detect and quantify these potential impurities at very low levels. nih.govmdpi.com The mass spectrometer can be set to specifically monitor for the expected masses of these process-related contaminants, ensuring the final product meets stringent purity requirements. nih.govmdpi.com Forced degradation studies are also performed to identify potential degradation products that could form during storage, further completing the impurity profile.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 1-Cyclopropanecarbonyl-4-phenylpiperidine traditionally involves the acylation of 4-phenylpiperidine (B165713) with cyclopropanecarbonyl chloride. While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.

Green Chemistry in Amide Bond Formation:

The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. ucl.ac.ukresearchgate.net For the synthesis of this compound, this translates to exploring alternatives to conventional amide bond formation, which often relies on stoichiometric activating agents that generate significant waste. ucl.ac.uk Catalytic methods for direct amidation of carboxylic acids and amines are a promising green alternative. ucl.ac.uk The use of biocatalysts, such as enzymes like Candida antarctica lipase (B570770) B, in organic solvents presents a sustainable and efficient method for creating amide bonds with high yields and purity, often without the need for extensive purification. nih.govrsc.org

Novel Synthetic Strategies:

Future synthetic explorations may also involve innovative approaches to construct the core scaffolds. For instance, novel methods for the synthesis of cyclopropanecarboxamides and their precursors are continually being developed. google.comorganic-chemistry.orggoogle.comnih.govnih.gov These advancements could provide more efficient and versatile routes to a wider range of derivatives of this compound.

Deeper Elucidation of Stereospecific Molecular Interactions

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, a deeper understanding of its stereochemistry and conformational dynamics is crucial for optimizing its interactions with biological targets.

Conformational Analysis:

The 4-phenylpiperidine moiety can adopt various conformations, and the orientation of the phenyl group (axial or equatorial) can significantly influence receptor binding and pharmacological activity. acs.orgnih.govacs.org Future research will likely employ advanced spectroscopic techniques and computational modeling to elucidate the preferred conformations of this compound in different environments. Understanding the conformational landscape is a key factor in rational drug design. ias.ac.in

Stereochemistry and Receptor Binding:

The stereochemical arrangement of substituents on the piperidine (B6355638) ring can have a profound impact on the opioid ligand activities of 4-arylpiperidine derivatives. nih.gov The introduction of chiral centers could lead to stereoisomers with distinct pharmacological profiles. Future studies should focus on the synthesis and biological evaluation of enantiomerically pure forms of this compound derivatives to explore these stereospecific interactions. The principles of organic chemistry are fundamental to understanding how the shape, size, and functional groups of a ligand influence its binding to a receptor. numberanalytics.com

Discovery of Undiscovered Biological Targets and Mechanisms of Action

While the phenylpiperidine scaffold is a well-known pharmacophore, particularly for opioid receptors, the unique combination with a cyclopropanecarbonyl group in this compound may confer affinity for novel biological targets. painphysicianjournal.comresearchgate.net

In Silico Target Prediction:

Computational approaches are becoming increasingly powerful in predicting the biological targets of small molecules. nih.govnih.govresearchgate.net Techniques such as chemical similarity searching, data mining, machine learning, and panel docking can be employed to screen this compound against extensive databases of known protein structures and bioactive compounds. nih.govcreative-biolabs.com These in silico methods offer a time- and cost-effective strategy to generate hypotheses about potential targets for subsequent experimental validation. nih.govcreative-biolabs.com Open-source tools that integrate chemogenomic data can further aid in this endeavor. biorxiv.org

Exploring Diverse Biological Activities:

Phenylpiperidine derivatives have been shown to interact with a variety of receptors beyond the opioid system, including CCR2 receptors and sigma receptors. nih.govnih.gov The presence of the N-acyl group can also influence the mechanism of action. nih.govnih.gov Future research should therefore cast a wide net, employing a broad range of biological assays to uncover potentially novel therapeutic applications for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The synergy between artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For this compound, AI and machine learning (ML) can be instrumental in accelerating the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.govnih.gov By developing QSAR models for a series of this compound analogs, researchers can identify the key molecular features that govern their potency and selectivity. This knowledge can then be used to guide the design of new, more effective compounds.

Prediction of ADMET Properties:

A significant hurdle in drug development is the failure of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. AI and ML models can be trained to predict these properties from a molecule's structure, allowing for the early identification of potentially problematic compounds. nih.govresearchgate.netnih.govsemanticscholar.org This in silico ADMET prediction can significantly reduce the time and cost associated with preclinical development.

Interactive Data Table: Potential Research Directions

Research AreaFocusPotential Impact
Synthesis Development of catalytic and biocatalytic amidation methods.More sustainable and efficient manufacturing processes.
Stereochemistry Conformational analysis and synthesis of stereoisomers.Optimization of receptor binding and pharmacological activity.
Target Discovery In silico target prediction and broad biological screening.Identification of novel therapeutic applications.
AI/ML QSAR modeling and in silico ADMET prediction.Accelerated design of optimized drug candidates.

Q & A

Basic: What are the established synthetic routes for 1-Cyclopropanecarbonyl-4-phenylpiperidine, and how can researchers optimize reaction yields?

Answer:
Piperidine derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, acylation of 4-phenylpiperidine with cyclopropanecarbonyl chloride under inert conditions (e.g., argon) in anhydrous solvents (e.g., dichloromethane) is a plausible route. Optimization steps include:

  • Temperature control : Refluxing at 40–60°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization using 2-propanol/oxalic acid mixtures to isolate pure products .
  • Yield improvement : Incremental addition of acylating agents and monitoring via TLC or GC-MS to track intermediate formation .

Advanced: How can spectral data contradictions (e.g., NMR shifts) in synthesized this compound derivatives be resolved?

Answer:
Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. Methodological solutions include:

  • Comparative analysis : Cross-referencing with NIST Chemistry WebBook’s spectral libraries for analogous piperidine derivatives .
  • Computational validation : Using tools like Gaussian or ACD/Labs to simulate NMR spectra and confirm assignments .
  • Crystallography : Resolving ambiguous peaks via X-ray diffraction (see piperidine ring analyses in ).

Basic: What pharmacological targets are associated with this compound’s structural analogs?

Answer:
Piperidine derivatives often target central nervous system receptors (e.g., opioid, sigma-1) due to their conformational flexibility. Key approaches:

  • In silico docking : Use PubChem’s 3D conformers to model interactions with biological targets .
  • In vitro assays : Screen for activity against G-protein-coupled receptors (GPCRs) using radioligand binding protocols .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer:
Stability challenges include hydrolysis of the cyclopropane moiety. Recommendations:

  • Storage conditions : -20°C under argon in amber vials to prevent photolysis and oxidation .
  • Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to solvent matrices .
  • Periodic QC : Validate purity via HPLC every 6 months using reference standards (e.g., Cayman’s 4-Anilino-1-Boc-piperidine protocols) .

Basic: How should researchers design a structure-activity relationship (SAR) study for this compound?

Answer:
SAR frameworks require systematic variation of substituents:

  • Core modifications : Synthesize analogs with substituted cyclopropane (e.g., fluorinated) or piperidine N-alkyl groups .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and lipophilic regions .
  • Data validation : Apply statistical tools (e.g., PCA) to correlate structural features with bioactivity .

Advanced: What analytical techniques are critical for characterizing enantiomeric purity in chiral derivatives of this compound?

Answer:
Chiral resolution methods include:

  • HPLC : Use Chiralpak columns with polar organic mobile phases (e.g., hexane/isopropanol) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed ECD spectra for enantiomer assignment .
  • Enzymatic assays : Test stereoselective metabolism using liver microsomes .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:
Refer to OSHA and ECHA guidelines:

  • PPE : Nitrile gloves, lab coats, and fume hoods for synthesis steps involving acyl chlorides .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .
  • Waste disposal : Segregate halogenated waste per EPA protocols .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Answer:

  • Software tools : Use SwissADME or ADMET Predictor to identify probable Phase I/II metabolism sites .
  • Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .
  • Validation : Compare in silico predictions with in vitro hepatocyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.